BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C20H23BFNO4 and its molecular weight is 371.22. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate and related compounds are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations further validate these structures, contributing to our understanding of their molecular properties (Huang et al., 2021).
2. Use in Fluorescence Probes for Peroxide Detection
Compounds similar to this compound are investigated for use in fluorescence probes. These compounds demonstrate efficient response to hydrogen peroxide, making them valuable in detecting peroxide-based explosives and environmental sensing (Fu et al., 2016).
3. Application in Polymer Synthesis
This chemical is employed in the synthesis of conjugated polymers, which are crucial in organic electronics and photonics. The polymers exhibit unique photophysical properties, which are explored for potential applications in light-emitting devices and sensors (Grigoras & Antonoaia, 2005).
4. Role in Fabricating Responsive Drug Delivery Systems
Research demonstrates the use of similar compounds in developing pH/H2O2-responsive drug delivery systems. These innovative systems show promise in enhancing the efficacy of therapeutic agents, particularly in cancer treatment (Ren et al., 2022).
Mechanism of Action
Mode of Action
It is known that compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the transfer of an organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in carbon-carbon bond-forming reactions . These reactions can lead to the formation of complex organic molecules, potentially affecting a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound’s structure, which includes a fluorine atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group, could influence its pharmacokinetic properties .
Result of Action
It is known that compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in carbon-carbon bond-forming reactions . These reactions can lead to the formation of complex organic molecules, potentially resulting in a wide range of molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by factors such as light, heat, and humidity .
Properties
IUPAC Name |
benzyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-12-15(10-11-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIVPJCORIBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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